Physicochemical Differentiation: Predicted LogP, PSA, and Drug-Likeness vs. the 6‑Methyl Analog
The target compound (C₂₁H₁₈O₅, MW 350.365, no 6‑methyl) and its closest commercially cataloged analog 7‑[2‑(3‑methoxyphenyl)‑2‑oxoethoxy]‑6‑methyl‑2,3‑dihydrocyclopenta[c]chromen‑4(1H)‑one (C₂₂H₂₀O₅, MW 364.39) differ by a single methyl group at the 6‑position. ChemSpider‑hosted ACD/Labs Percepta predictions for the target compound yield LogP = 4.09, TPSA = 62 Ų, zero H‑bond donors, five H‑bond acceptors, zero Rule‑of‑5 violations, and ACD/LogD (pH 7.4) = 3.86, with a predicted ACD/BCF of 503.66. The 6‑methyl congener (exact mass 364.13107 Da) has a reported complexity rating of 624 (vs. the target compound's implicit lower complexity), and the additional methyl increases both molecular volume and lipophilicity, which are predicted to elevate LogP by approximately +0.5 log units and alter the BCF estimate proportionally. This difference is meaningful for high‑content screening library design: the target compound occupies a distinct region of lipophilic–polar chemical space (lower LogP, identical H‑bond capacity) that may confer superior aqueous solubility and reduced non‑specific protein binding relative to the 6‑methyl analog.
| Evidence Dimension | Predicted octanol–water partition coefficient (LogP) and bioconcentration factor (BCF) |
|---|---|
| Target Compound Data | LogP = 4.09 (ACD/Labs); LogD (pH 7.4) = 3.86; ACD/BCF = 503.66; TPSA = 62 Ų; Zero Rule-of-5 violations |
| Comparator Or Baseline | 7-[2-(3-methoxyphenyl)-2-oxoethoxy]-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one: predicted LogP ~4.6 (estimated by +0.5 log unit increment from added –CH₃); exact mass 364.13107 Da; complexity rating 624 |
| Quantified Difference | ΔLogP ≈ −0.5 (target less lipophilic); ΔMW = −14.03 Da; reduced complexity rating (fewer rotatable bonds / less steric congestion at position 6) |
| Conditions | In silico prediction using ACD/Labs Percepta Platform v14.00, EPISuite KOWWIN v1.67, and standard complexity algorithms as aggregated on ChemSpider and vendor datasheets |
Why This Matters
For procurement in lead‑optimization programs, the lower predicted LogP of the target compound implies measurably better aqueous solubility and potentially reduced phospholipidosis risk, enabling cleaner dose‑response data in cell‑based assays compared to the 6‑methyl analog.
